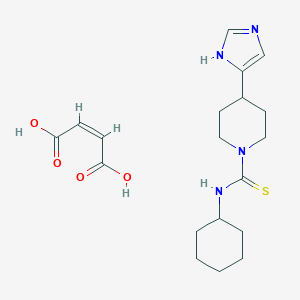

Thioperamide maleate

説明

特性

IUPAC Name |

(Z)-but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMIKDBRCCYGE-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017661 | |

| Record name | Thioperamide maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148440-81-7 | |

| Record name | Thioperamide maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thioperamide Maleate: A Technical Guide to its Mechanism of Action on Histamine H3 Receptors

Executive Summary: Thioperamide (B1682323) is a pivotal pharmacological tool and a foundational compound in the study of the histaminergic system. Classified as a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist, its mechanism of action is more precisely defined as that of an inverse agonist. This is due to the H3 receptor's high degree of constitutive activity, meaning it signals even in the absence of an agonist. Thioperamide stabilizes the receptor in an inactive state, thereby blocking this basal signaling. This action leads to the disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequently, an enhanced synthesis and release of histamine and other key neurotransmitters in the central nervous system. This guide provides an in-depth analysis of its binding profile, downstream signaling effects, and the experimental protocols used for its characterization.

The Histamine H3 Receptor: A Constitutively Active Regulator

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS)[1][2]. It functions as both a presynaptic autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine in a negative feedback loop, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine[2][3]. A defining characteristic of the H3 receptor is its high constitutive activity, allowing it to maintain a tonic inhibitory signal without agonist binding[4]. This intrinsic activity makes it a unique target for inverse agonists.

Thioperamide: Classification and Binding Profile

Antagonist and Inverse Agonist Activity

Thioperamide is widely recognized as the first potent and selective H3 receptor antagonist. However, given the H3 receptor's high constitutive activity, compounds that block this basal signaling are functionally defined as inverse agonists. Thioperamide effectively reduces the receptor's intrinsic activity, which in turn increases the synthesis and release of neuronal histamine. This dual classification is critical for understanding its pharmacological effects, which extend beyond simply blocking the action of histamine to actively suppressing the receptor's inherent inhibitory tone.

Quantitative Binding and Potency Data

The affinity and potency of thioperamide have been quantified across various experimental systems. Its high affinity for the H3 receptor is demonstrated by low nanomolar dissociation constants.

Table 1: Binding Affinity and Potency of Thioperamide at H3 Receptors

| Parameter | Value | Species/System | Assay Type |

|---|---|---|---|

| Ki | 25 nM | Human (recombinant) | Radioligand Binding |

| Ki | 4.3 nM | Rat | [3H]histamine release inhibition |

| Ki | 31 nM | Rat | [3H]histamine synthesis inhibition |

| Ki | 2.1 nM | Rat Brain | [3H]-(R)α-MeHA displacement |

| Apparent Ki | 4 nM | Rat | [3H]histamine release inhibition |

| KD | 0.80 ± 0.06 nM | Rat Cerebral Cortex | [3H]-thioperamide saturation binding |

| Bmax | 73 ± 20 fmol/mg protein | Rat Cerebral Cortex | [3H]-thioperamide saturation binding |

| pEC50 | 7.53 ± 0.11 | Human (CHO cells) | 3H-cAMP accumulation (Inverse Agonism) |

| IC50 | 0.20 µM | Bovine Adrenocortical Cells | Cortisol secretion inhibition |

Mechanism of Action: Downstream Signaling Pathways

Thioperamide's interaction with the H3 receptor initiates a cascade of downstream events, fundamentally altering neuronal communication.

Modulation of the cAMP/PKA Pathway

The H3 receptor is coupled to the Gi/o family of G proteins. Agonist binding—or the receptor's constitutive activity—leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). As an inverse agonist, thioperamide binds to the H3 receptor and stabilizes it in an inactive conformation. This prevents Gi/o protein activation, thereby relieving the inhibition on adenylyl cyclase. The resulting increase in cAMP production activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP-response element binding protein (CREB).

Regulation of Neurotransmitter Release

By blocking the inhibitory effects of presynaptic H3 autoreceptors and heteroreceptors, thioperamide enhances the release of multiple neurotransmitters. This is a primary contributor to its stimulant and pro-cognitive effects. Blockade of H3 autoreceptors on histaminergic neurons leads to a significant increase in histamine release. Simultaneously, blockade of H3 heteroreceptors on other neurons promotes the release of acetylcholine, dopamine, and GABA, among others, in key brain regions associated with wakefulness and cognition, such as the cortex and hippocampus.

Key Experimental Protocols for Characterization

The pharmacological profile of thioperamide has been established using several key in vitro assays.

Radioligand Binding Assays

These assays directly measure the binding of ligands to the H3 receptor. They are used to determine affinity (KD, Ki) and receptor density (Bmax).

Methodology:

-

Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing H3 receptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-thioperamide or [3H]-(R)α-methylhistamine) at various concentrations. For competition assays, a fixed concentration of radioligand is incubated with varying concentrations of the unlabeled test compound (thioperamide).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed to yield KD and Bmax values. Competition binding data are used to calculate the Ki value.

GTPγS Binding Assays

This functional assay measures the first step in signal transduction: the activation of G proteins by the receptor. It is used to distinguish between agonists, antagonists, and inverse agonists.

Methodology:

-

Membrane Preparation: As with binding assays, membranes containing H3 receptors are prepared.

-

Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are inactive) and the test compound (thioperamide).

-

Initiation: The reaction is initiated by adding a non-hydrolyzable, labeled GTP analog, such as [35S]GTPγS or a europium-labeled GTP (Eu-GTP).

-

G Protein Activation: Active receptors catalyze the exchange of GDP for the labeled GTPγS on the Gα subunit. Inverse agonists like thioperamide decrease the basal level of GTPγS binding by reducing the receptor's constitutive activity.

-

Detection: The amount of labeled GTPγS bound to the G proteins is quantified, either by scintillation counting for 35S or time-resolved fluorescence for Eu-GTP.

-

Data Analysis: Data are plotted to determine the potency (EC50 or IC50) and efficacy of the compound in modulating G protein activation.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

Thioperamide Maleate: A Comparative Analysis of Binding Affinity for H3 and H4 Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of thioperamide (B1682323) maleate (B1232345) for the human histamine (B1213489) H3 and H4 receptors. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding characteristics, the experimental methodologies used to determine these affinities, and the relevant signaling pathways associated with these receptors.

Executive Summary

Thioperamide is a classical histamine receptor ligand that has been instrumental in the characterization of the H3 receptor. While it is widely recognized as a potent H3 receptor antagonist/inverse agonist, it also exhibits significant affinity for the more recently discovered H4 receptor. This document consolidates available data on the binding profile of thioperamide at these two receptor subtypes, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for radioligand binding assays are provided to enable replication and further investigation. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the downstream consequences of receptor activation, offering a broader context for understanding the functional implications of thioperamide's binding.

Data Presentation: Binding Affinity of Thioperamide Maleate

The binding affinity of thioperamide for human H3 and H4 receptors has been determined in various studies, typically through radioligand binding assays. The data is commonly presented as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Reference |

| Thioperamide | H3 | Human | Radioligand Binding | [125I]iodoproxyfan | 4.3 ± 1.6 | 8.37 | [1] |

| Thioperamide | H4 | Human | Radioligand Binding | [3H]histamine | Similar potency to H3R | - | [2][3] |

| Thioperamide | H3 | Rat | Radioligand Binding | [3H]-Nα-methylhistamine | - | - | [4] |

Note: The term "similar potency" for the H4 receptor as stated in some studies indicates that the Ki value is in a comparable nanomolar range to that of the H3 receptor.[2]

Experimental Protocols

The determination of binding affinities for thioperamide at H3 and H4 receptors predominantly relies on competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (in this case, thioperamide) to displace a radiolabeled ligand that is specifically bound to the receptor.

Histamine H3 Receptor Radioligand Binding Assay

This protocol is a synthesis of methodologies described in the scientific literature.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH) or [125I]iodoproxyfan.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit (B1669187) or (R)-alpha-methylhistamine).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethylenimine (PEI).

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the H3 receptor.

-

Homogenize the cell pellet in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100 µg per well.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add cell membranes, radioligand (at a concentration near its Kd, e.g., 0.6 nM [3H]NAMH), and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate for 30-60 minutes at 25°C to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the thioperamide concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of thioperamide that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine H4 Receptor Radioligand Binding Assay

This protocol is based on established methods for H4 receptor binding studies.

1. Materials and Reagents:

-

Cell Membranes: Membranes from cell lines stably expressing the human histamine H4 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]histamine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled histamine (e.g., 10 µM).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Membrane Preparation: Follow the same procedure as for the H3 receptor membrane preparation.

-

Assay Setup (96-well plate format):

-

Total Binding: Add cell membranes, [3H]histamine (at a concentration near its Kd, e.g., 3-5 nM), and assay buffer.

-

Non-specific Binding: Add cell membranes, [3H]histamine, and a saturating concentration of unlabeled histamine.

-

Competitive Binding: Add cell membranes, [3H]histamine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C.

-

Filtration and Washing: Follow the same procedure as for the H3 receptor assay.

-

Quantification: Follow the same procedure as for the H3 receptor assay.

-

Data Analysis: Follow the same data analysis steps as for the H3 receptor assay to determine the IC50 and Ki values for thioperamide at the H4 receptor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the histamine H3 and H4 receptors.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Thioperamide: A Technical Guide to its Early Development and Discovery as a Histamine H3 Receptor Antagonist

Introduction

The discovery of the histamine (B1213489) H3 receptor in 1983 marked a significant milestone in understanding the complex role of histamine as a neurotransmitter in the central nervous system.[1][2] This receptor was identified as a presynaptic autoreceptor, meaning it primarily functions to inhibit the synthesis and release of histamine from histaminergic neurons.[1][3][4] This unique function presented a novel therapeutic target; antagonizing the H3 receptor could enhance histaminergic neurotransmission, a mechanism with potential applications in treating disorders related to wakefulness, cognition, and attention. The development of selective and potent ligands was crucial to explore these possibilities. Thioperamide emerged as the first highly potent and selective antagonist for the H3 receptor, becoming an indispensable pharmacological tool that paved the way for elucidating the receptor's physiological functions and for the subsequent development of clinical candidates.

Discovery and Early Characterization

The journey to Thioperamide began with the initial identification of the H3 receptor itself. The discovery was not through molecular cloning but through a classic pharmacological approach. Researchers observed that histamine could inhibit its own release from depolarized rat brain slices, suggesting the presence of an autoreceptor. This very in vitro test, a functional assay measuring the modulation of neurotransmitter release, became the primary screening tool for developing selective H3 receptor ligands.

A dedicated research program aimed to synthesize compounds that could interact with this new receptor. The strategy involved retaining the core imidazole (B134444) ring of histamine while modifying the ethylamine (B1201723) side chain. This effort led to the design of Thioperamide in 1987, which was identified as a potent antagonist with a high affinity and selectivity for the H3 receptor over the H1 and H2 subtypes. Its ability to cross the blood-brain barrier made it suitable for in vivo studies, allowing for the first time a way to experimentally activate central histaminergic pathways by blocking the tonic inhibitory control of the H3 autoreceptor.

Quantitative Pharmacological Data

The early characterization of Thioperamide generated crucial quantitative data defining its potency and selectivity. These findings are summarized below.

Table 1: In Vitro Binding Affinity and Functional Activity of Thioperamide

| Parameter | Species/System | Value | Notes | Reference(s) |

| Binding Affinity (Ki) | ||||

| Ki | Rat Brain | 4.3 nM | Inhibition of [3H]histamine release | |

| Ki | Rat Brain | 2.1 nM | Inhibition of [3H]-(R)α-MeHA binding | |

| Ki | Guinea-pig Lung | 2.0 nM | Inhibition of [3H]-(R)α-MeHA binding | |

| Ki | Human Recombinant H3 Receptor | 25 nM | ||

| Ki | Human Recombinant H4 Receptor | 27 nM | Also shows high affinity for H4 receptor | |

| Ki | Adrenocortical Microsomes | 0.33 µM | Inhibition of [3H]-histamine binding | |

| Functional Activity | ||||

| Apparent Ki | [3H]Histamine Release Assay | 4 nM | Competitive blockade of H3-autoreceptors | |

| Ki | [3H]Histamine Synthesis Assay | 31 nM | ||

| IC50 | Bovine Adrenocortical Cells | 0.20 µM | Inhibition of cortisol secretion | |

| IC50 | Eosinophil Chemotaxis | 519 nM | ||

| IC50 | Eosinophil Shape Change | 1.4 µM | ||

| pKB | Eu-GTP Binding Assay (Human H3) | 8.26 | Antagonism of Imetit-mediated inhibition |

Table 2: In Vivo Dosages and Observed Effects of Thioperamide

| Dose | Species | Route of Administration | Observed Effect | Reference(s) |

| 5 mg/kg | Rat | - | Prevented basal and stress-induced corticosterone (B1669441) secretion. | |

| 12.5 - 25 mg/kg | Mouse | Intraperitoneal (i.p.) | Significant increase in locomotor activity. | |

| > 75 mg/kg | Mouse | Intraperitoneal (i.p.) | Reduction in locomotor activity and motor coordination. | |

| 15 mg/kg | Mouse (SAM-P/8) | Intraperitoneal (i.p.) | Improved response latency in a passive avoidance test. | |

| 1.25 - 20 mg/kg | Mouse | - | Dose-dependent facilitation of memory consolidation. | |

| 40.8 - 408.5 µg/10 µL | Rat | Intracerebroventricular (ICV) | Dose-dependent inhibition of PYY-induced hyperphagia. |

Key Experimental Protocols

The characterization of Thioperamide relied on several key experimental methodologies, detailed below.

Histamine Release Assay (Functional Antagonism)

This foundational assay was used for the initial discovery of the H3 receptor and for the characterization of its first ligands, including Thioperamide.

-

Objective: To measure the ability of a compound to modulate the depolarization-evoked release of histamine from brain tissue.

-

Methodology:

-

Tissue Preparation: Slices of rat cerebral cortex are prepared and incubated with radiolabeled L-[3H]-histidine, which is taken up by histaminergic neurons and converted to [3H]-histamine, labeling the endogenous neurotransmitter stores.

-

Superfusion: The labeled brain slices are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable baseline of [3H]-histamine release.

-

Depolarization: The slices are stimulated by exposure to a high concentration of potassium chloride (KCl), which depolarizes the neurons and triggers the release of [3H]-histamine.

-

Drug Application: Test compounds (e.g., histamine agonists or antagonists like Thioperamide) are added to the superfusion buffer before and during the KCl stimulation.

-

Quantification: The amount of [3H]-histamine in the collected superfusate fractions is measured using liquid scintillation counting.

-

Analysis: The inhibitory effect of H3 agonists on KCl-evoked release is quantified. The potency of an antagonist like Thioperamide is determined by its ability to reverse the inhibition caused by an agonist, allowing for the calculation of an apparent Ki value.

-

Radioligand Binding Assays (Receptor Affinity)

These assays directly measure the affinity of a ligand for the H3 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Thioperamide by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue rich in H3 receptors, such as rat or guinea-pig cerebral cortex, or from cell lines engineered to express recombinant human or rat H3 receptors (e.g., C6 cells).

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a selective H3 receptor radioligand (e.g., [3H]Nα-methylhistamine or [3H]clobenpropit) and varying concentrations of the unlabeled competitor drug (Thioperamide).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Nonspecific Binding: Nonspecific binding is determined in parallel incubations that include a high concentration of a known H3 ligand (often 1-10 µM Thioperamide itself) to saturate the receptors.

-

Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of Thioperamide that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

GTP-Binding Functional Assay (G-Protein Coupling)

This assay measures the functional consequence of receptor activation—the coupling to G-proteins. It can be adapted to characterize antagonists.

-

Objective: To quantify the ability of Thioperamide to antagonize agonist-induced G-protein activation at the H3 receptor.

-

Methodology:

-

Principle: The H3 receptor is a Gi/o-coupled receptor. When an agonist binds, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, such as [35S]GTPγS or Europium-labeled GTP ([Eu]-GTP), to receptor-coupled G-proteins.

-

Assay Setup: H3 receptor-containing membranes are incubated with a fixed concentration of an H3 agonist (e.g., Imetit) to stimulate G-protein activation, in the presence of varying concentrations of the antagonist (Thioperamide).

-

Incubation: The reaction mixture, containing membranes, agonist, antagonist, GDP, and the labeled GTP analog, is incubated for a set period.

-

Termination and Measurement: The reaction is stopped, and the amount of labeled GTP bound to the G-proteins is measured.

-

Analysis: Antagonist potency is determined by its ability to inhibit the agonist-stimulated signal. The data are fitted to determine the IC50 or pKB value for the antagonist.

-

Signaling Pathways and Experimental Workflow

H3 Receptor Signaling and the Action of Thioperamide

The H3 receptor is canonically coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). Thioperamide, as an antagonist/inverse agonist, blocks both agonist-induced signaling and the constitutive activity of the H3 receptor, thereby disinhibiting the pathway and leading to an increase in neurotransmitter release.

References

In Vitro Pharmacological Profile of Thioperamide Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioperamide (B1682323) maleate (B1232345) is a potent and selective small molecule that has been instrumental in the characterization of the histamine (B1213489) H3 receptor (H3R) and, to a lesser extent, the histamine H4 receptor (H4R). Initially identified as a competitive antagonist, subsequent studies have revealed its nature as an inverse agonist at these G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of thioperamide maleate, detailing its receptor binding affinities, functional activities, and impact on intracellular signaling pathways. The information is presented to facilitate further research and drug development efforts targeting the histaminergic system.

Receptor Binding Affinity

This compound exhibits high affinity for both the histamine H3 and H4 receptors. The binding affinity is typically determined through radioligand binding assays, where thioperamide competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| H3 Receptor | Human | [3H]Nα-methylhistamine | 60 | [1] |

| Rat (Brain) | [3H]-(R)α-MeHA | 2.1 | [1] | |

| Guinea-pig (Lung) | [3H]-(R)α-MeHA | 2.0 | [1] | |

| Rat | [3H]Histamine | 4.3 | [1] | |

| H4 Receptor | Human | [3H]Histamine | 43 | [1] |

Functional Activity

This compound acts as an inverse agonist at both H3 and H4 receptors. Unlike a neutral antagonist which only blocks the action of an agonist, an inverse agonist can reduce the basal, constitutive activity of a receptor. This is particularly relevant for receptors like the H3R, which exhibit significant constitutive activity. The inverse agonism of thioperamide has been demonstrated in functional assays that measure downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production.

| Assay | Receptor | Effect | Potency | Reference |

| cAMP Accumulation | Human H3R | Increase (Inverse Agonist) | - | |

| cAMP Accumulation | Human H4R | Increase (Inverse Agonist) | - | |

| Eosinophil Shape Change | - | Inhibition | IC50 = 1.4 µM | |

| Eosinophil Chemotaxis | - | Inhibition | IC50 = 519 nM |

Signaling Pathways

Histamine H3 and H4 receptors are coupled to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. As an inverse agonist, thioperamide blocks this constitutive inhibitory activity, leading to an increase in cAMP levels. The Gβγ subunits released upon Gi/o protein dissociation can also modulate other signaling pathways, including ion channels and other effector enzymes.

Caption: Signaling pathway of Histamine H3/H4 receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the H3 receptor.

Caption: Workflow for a radioligand binding assay.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add cell membranes (typically 20-50 µg protein/well), a fixed concentration of [3H]-Nα-methylhistamine (near its Kd value), and serial dilutions of this compound. For total binding, omit thioperamide. For non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the log concentration of thioperamide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the inverse agonist activity of this compound by quantifying its effect on intracellular cAMP levels.

Caption: Workflow for a cAMP accumulation assay.

Materials:

-

HEK293 cells stably expressing the human H3 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

This compound.

-

cAMP detection kit (e.g., HTRF®, ELISA).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the H3R-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Treatment: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of thioperamide. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in each well using the detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of thioperamide. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of thioperamide that produces 50% of its maximal effect on increasing cAMP levels.

Conclusion

This compound remains a cornerstone tool for the in vitro investigation of the histamine H3 and H4 receptors. Its high affinity and well-characterized inverse agonist activity make it an invaluable compound for target validation, screening, and mechanistic studies. The detailed protocols and signaling pathway information provided in this guide are intended to support the research community in further exploring the therapeutic potential of modulating the histaminergic system.

References

Thioperamide's Impact on Neuronal Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thioperamide (B1682323) and its profound effects on neuronal histamine (B1213489) release in the brain. As a potent and selective histamine H3 receptor antagonist and inverse agonist, thioperamide has been instrumental in elucidating the role of the histaminergic system in various physiological and pathological processes. This document delves into the molecular mechanisms of thioperamide's action, presents quantitative data from key experimental studies, and provides detailed methodologies for the techniques used to assess its effects. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The Histamine H3 Receptor and the Advent of Thioperamide

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where it plays a crucial role in a negative feedback loop to inhibit the synthesis and release of histamine.[3][4] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5]

The discovery of the H3 receptor in 1983 spurred the development of selective ligands to probe its function. In 1987, thioperamide was developed as the first potent and selective H3 receptor antagonist. Its ability to block the inhibitory action of the H3 receptor and thereby increase neuronal histamine release has made it an invaluable pharmacological tool. Notably, the H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist; thioperamide also acts as an inverse agonist, inhibiting this constitutive activity.

Mechanism of Action: How Thioperamide Enhances Histamine Release

Thioperamide's primary mechanism of action is the blockade of presynaptic histamine H3 autoreceptors on histaminergic neurons. In their active state, these Gαi/o-coupled receptors inhibit the synthesis and release of histamine. By antagonizing these receptors, thioperamide disinhibits histaminergic neurons, leading to a significant increase in the synthesis and release of histamine into the synaptic cleft. This enhanced histaminergic transmission subsequently leads to the activation of postsynaptic histamine H1 and H2 receptors, mediating the downstream physiological and behavioral effects of thioperamide.

Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor is coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn suppresses the cAMP/PKA signaling cascade. Furthermore, H3 receptor stimulation can activate the MAPK and PI3K pathways. The βγ subunits of the G protein can also interact with N-type voltage-gated calcium channels, reducing calcium influx and consequently inhibiting neurotransmitter release. As an inverse agonist, thioperamide attenuates the constitutive activity of the H3 receptor, thereby upregulating the cAMP/PKA pathway.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thioperamide's Role in Promoting Wakefulness

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thioperamide, a selective and potent histamine (B1213489) H3 receptor antagonist/inverse agonist, and its role in promoting wakefulness. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Thioperamide and related compounds in disorders of hypersomnolence.

Introduction

Thioperamide is a synthetic, orally active compound that has been instrumental in elucidating the role of the brain histaminergic system in the regulation of the sleep-wake cycle. It acts as a potent and selective antagonist/inverse agonist at the histamine H3 receptor (H3R). The H3R functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters. By blocking the inhibitory feedback mechanism of the H3 autoreceptor, Thioperamide enhances the synthesis and release of histamine in the brain. This increase in histaminergic neurotransmission is the primary mechanism through which Thioperamide exerts its wake-promoting effects.

Mechanism of Action: The Histaminergic System and H3 Receptor Antagonism

The tuberomammillary nucleus (TMN) in the posterior hypothalamus is the sole source of histamine in the brain. Histaminergic neurons project widely throughout the central nervous system, including to key areas involved in arousal such as the cortex, thalamus, and basal forebrain. Histamine release is highest during wakefulness and lowest during slow-wave and REM sleep, highlighting its crucial role in maintaining an awake state.

Thioperamide's wake-promoting action is primarily mediated by its high affinity and selectivity for the H3 receptor. As an antagonist/inverse agonist, it binds to the H3R and prevents the binding of endogenous histamine. This disinhibits the histaminergic neuron, leading to increased firing and a subsequent surge in histamine release in projection areas. The elevated histamine levels then act on postsynaptic H1 and H2 receptors to promote cortical activation and arousal.

Signaling Pathway of Thioperamide's Action

Thioperamide Maleate's Impact on Memory Consolidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of thioperamide (B1682323) maleate (B1232345), a potent histamine (B1213489) H3 receptor antagonist/inverse agonist, on the intricate processes of memory consolidation. By synthesizing findings from key preclinical studies, this document offers a comprehensive overview of the quantitative effects, detailed experimental methodologies, and underlying signaling pathways associated with thioperamide's pro-cognitive properties.

Quantitative Data Summary

The following tables summarize the quantitative data from pivotal studies investigating the dose-dependent effects of thioperamide on memory consolidation in two widely used behavioral paradigms: the inhibitory avoidance task and contextual fear conditioning.

Table 1: Effects of Thioperamide on Memory Consolidation in the One-Trial Inhibitory Avoidance Task in Mice

| Treatment Group | Dose (mg/kg, i.p.) | N | Retention Latency (s) (Mean ± SEM) | Statistical Significance (vs. Saline) | Reference |

| Saline | - | 10 | 98.4 ± 15.2 | - | [1] |

| Thioperamide | 1.25 | 10 | 120.5 ± 20.1 | Not Significant | [1] |

| Thioperamide | 2.5 | 10 | 155.3 ± 18.9 | p < 0.05 | [1] |

| Thioperamide | 5 | 10 | 188.7 ± 12.4 | p < 0.01 | [1] |

| Thioperamide | 10 | 10 | 210.2 ± 15.7 | p < 0.01 | [1] |

| Thioperamide | 20 | 10 | 195.6 ± 14.8 | p < 0.01 |

Data adapted from Bernaerts et al. (2004). The table shows that post-training administration of thioperamide dose-dependently enhances memory consolidation, as indicated by the increased latency to enter the dark compartment during the retention test 24 hours after training.

Table 2: Effects of Thioperamide on Memory Consolidation in the Contextual Fear Conditioning Task in Rats

| Treatment Group | Dose (pg, intra-BLA) | N | Freezing Time (s) (Mean ± SEM) | Statistical Significance (vs. Saline) | Reference |

| Saline | - | 11 | 125.5 ± 10.2 | - | |

| Thioperamide | 0.44 | 9 | 118.9 ± 12.1 | Not Significant | |

| Thioperamide | 4.4 | 9 | 85.3 ± 9.8 | p < 0.01 | |

| Thioperamide | 44 | 9 | 70.1 ± 8.5 | p < 0.01 |

Data adapted from Passani et al. (2001). This table demonstrates that intra-basolateral amygdala (BLA) injection of thioperamide immediately after fear conditioning impairs memory consolidation, as shown by the reduced freezing time during the context test 72 hours later. This suggests a complex, region-specific role for histamine H3 receptors in memory consolidation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

One-Trial Inhibitory Avoidance Task

This task assesses memory of an aversive event.

Apparatus:

-

A trough-shaped apparatus divided into two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door.

-

The floor of the dark compartment is equipped with a grid capable of delivering a mild electric footshock.

Procedure:

-

Habituation (Day 1): Each mouse is placed in the lit compartment facing away from the door. After 10 seconds, the guillotine door is opened. The latency to enter the dark compartment is recorded. Once the mouse has fully entered the dark compartment, the door is closed, and the mouse is left for 30 seconds before being returned to its home cage.

-

Training (Day 2): The procedure is identical to habituation, but upon entering the dark compartment, the door is closed, and a brief, mild footshock (e.g., 0.5 mA for 2 seconds) is delivered. The mouse is removed from the apparatus 10 seconds after the shock and returned to its home cage. Immediately after training, the mouse receives an intraperitoneal (i.p.) injection of thioperamide maleate or vehicle.

-

Retention Test (Day 3 - 24 hours after training): The mouse is again placed in the lit compartment. The latency to cross into the dark compartment is recorded, with a maximum cutoff time (e.g., 300 seconds). Longer latencies are indicative of better memory consolidation of the aversive experience.

Contextual Fear Conditioning

This paradigm evaluates the ability of an animal to associate a specific environment (the context) with an aversive stimulus.

Apparatus:

-

A conditioning chamber with a grid floor for delivering footshocks. The chamber is situated within a sound-attenuating cubicle.

-

A video camera is used to record the animal's behavior for subsequent scoring.

Procedure:

-

Conditioning (Day 1): The animal (rat or mouse) is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 3 minutes). A series of unsignaled footshocks (e.g., 3 shocks of 0.7 mA for 2 seconds, with a 1-minute inter-shock interval) are delivered. The animal remains in the chamber for a short period after the final shock before being returned to its home cage. Post-training injections of thioperamide or vehicle are administered immediately after the conditioning session.

-

Context Test (Day 2 or 3): The animal is returned to the same conditioning chamber. No shocks are delivered. Behavior is recorded for a set period (e.g., 5 minutes). The primary measure of memory is "freezing," defined as the complete absence of movement except for respiration. The percentage of time spent freezing is quantified as an index of fear memory consolidation.

Signaling Pathways and Logical Relationships

The pro-cognitive effects of thioperamide on memory consolidation are primarily mediated by its action as a histamine H3 receptor antagonist/inverse agonist. This action initiates a cascade of neurochemical events that modulate synaptic plasticity and neuronal communication in brain regions critical for memory formation.

Primary Mechanism of Action of Thioperamide

Caption: Thioperamide blocks presynaptic H3 autoreceptors, increasing histamine and other neurotransmitter release.

Downstream Signaling Cascade Involving CREB

Recent evidence suggests that the signaling cascade initiated by thioperamide converges on the transcription factor CREB (cAMP response element-binding protein), a key regulator of gene expression required for long-term memory consolidation.

Caption: Thioperamide's antagonism of H3R leads to CREB activation and pro-memory gene expression.

Experimental Workflow for Assessing Thioperamide's Effect on Memory Consolidation

Caption: Workflow for evaluating thioperamide's impact on memory consolidation in behavioral tasks.

Conclusion

This compound demonstrates significant, dose-dependent effects on the enhancement of memory consolidation in preclinical models. Its primary mechanism of action, the antagonism of histamine H3 receptors, leads to a complex interplay of increased neurotransmitter release and the activation of intracellular signaling cascades, including the CREB pathway, which are crucial for long-term memory formation. The provided data, protocols, and pathway diagrams offer a robust foundation for researchers and drug development professionals to further explore the therapeutic potential of H3 receptor antagonists in cognitive disorders.

References

The Influence of Thioperamide Maleate on Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioperamide (B1682323), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, has emerged as a significant compound of interest in neuroscience research.[1][2] Its ability to cross the blood-brain barrier and modulate histamine release has led to investigations into its therapeutic potential for various neurological conditions.[1][2] This technical guide provides an in-depth analysis of the influence of thioperamide maleate (B1232345) on neurogenesis, with a focus on its molecular mechanisms, quantitative effects on neural stem cells, and the experimental protocols used to elucidate these properties. The primary mechanism of action involves the blockade of presynaptic H3 autoreceptors, which typically inhibit histamine synthesis and release.[2] By antagonizing these receptors, thioperamide enhances histaminergic neurotransmission, a process that has been shown to positively influence neurogenesis, particularly in the hippocampus. Furthermore, thioperamide has demonstrated neuroprotective effects by promoting the proliferation of neural stem cells and ameliorating cognitive deficits in models of chronic cerebral hypoperfusion and neuroinflammation.

Mechanism of Action and Core Concepts

Thioperamide maleate is a well-characterized H3R antagonist with a high affinity for its target. The histamine H3 receptor is primarily a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking these receptors, thioperamide disinhibits histaminergic neurons, leading to an increased release of histamine. This elevation in histamine levels is a key driver of thioperamide's pro-neurogenic effects. The released histamine can then act on other histamine receptors, such as H1 and H2 receptors, to initiate downstream signaling cascades that promote neural stem cell (NSC) proliferation and differentiation.

Quantitative Data on the Effects of Thioperamide on Neurogenesis

The following tables summarize the quantitative findings from key studies investigating the effects of thioperamide on neural stem cell proliferation and viability.

Table 1: Effect of Thioperamide on NE-4C Neural Stem Cell Viability

| Concentration of Thioperamide | Mean NE-4C Stem Cell Viability (%) ± SD | Statistical Significance (p-value) | Reference |

| 1 µM (10⁻⁶ M) | 150.83 ± 6.91 | < 0.001 | |

| 10 µM (10⁻⁵ M) | 145.11 ± 14.52 | < 0.001 | |

| 100 µM (10⁻⁴ M) | 132.02 ± 25.65 | < 0.01 |

Table 2: Effect of Thioperamide on NE-4C Neural Stem Cell Proliferation Under Normal and Oxygen-Glucose Deprivation (OGD) Conditions

| Condition | Treatment Group | Cell Proliferation (%) ± SD | Statistical Significance (p-value) | Reference |

| Normal | Thioperamide | 150.33 ± 10.60 | Not specified | |

| Normal | Thioperamide + H89 | 110.35 ± 10.89 | < 0.05 (compared to Thioperamide alone) | |

| OGD | Control | 58.88 ± 8.43 | Not specified | |

| OGD | Thioperamide | 89.96 ± 13.45 | < 0.001 (compared to OGD control) | |

| OGD | Thioperamide + H89 | 75.88 ± 9.35 | < 0.05 (compared to Thioperamide alone) |

Table 3: Effect of Thioperamide on BrdU⁺ NE-4C Stem Cell Rate Under OGD Conditions

| Condition | Treatment Group | Rate of BrdU⁺ Cells (%) ± SD | Statistical Significance (p-value) | Reference |

| OGD | Control | 23.16 ± 5.29 | Not specified | |

| OGD | Thioperamide | 39.23 ± 7.16 | < 0.05 (compared to OGD control) | |

| OGD | Thioperamide + H89 | 26.30 ± 4.16 | < 0.05 (compared to Thioperamide alone) |

Signaling Pathways in Thioperamide-Mediated Neurogenesis

Thioperamide enhances neurogenesis through at least two interconnected signaling pathways: the CREB/BDNF pathway and a histamine-dependent pathway that also involves CREB.

The CREB/BDNF Pathway

In models of chronic cerebral hypoperfusion, thioperamide has been shown to promote the phosphorylation of cAMP-response element binding protein (CREB). This activation of CREB leads to an upregulation in the expression and release of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neurogenesis and neuronal survival. The pro-neurogenic effects of thioperamide can be reversed by H89, an inhibitor of protein kinase A (PKA), which lies upstream of CREB. This indicates that the PKA/CREB/BDNF axis is a critical signaling pathway for thioperamide's action on neural stem cells.

Figure 1: Thioperamide's effect on the CREB/BDNF pathway.

Histamine-Dependent H2R/PKA/CREB Pathway in Neuroinflammation

In the context of neuroinflammation, thioperamide's pro-neurogenic effects are mediated by increased histamine release. By blocking H3 autoreceptors, thioperamide elevates histamine levels, which then activates histamine H2 receptors (H2R). This activation of H2R stimulates the PKA/CREB signaling cascade, leading to the upregulation of anti-inflammatory cytokines (IL-4, IL-10) and BDNF. Concurrently, this pathway inhibits the pro-inflammatory NF-κB signaling pathway. The overall effect is a reduction in neuroinflammation and a rescue of impaired neurogenesis. This mechanism is supported by findings that the effects of thioperamide can be reversed by an H2R antagonist (cimetidine) but not an H1R antagonist (pyrilamine).

Figure 2: Histamine-dependent pathway in neuroinflammation.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used in the cited research.

In Vitro Neural Stem Cell Proliferation Assay

-

Cell Line: NE-4C neural stem cells are utilized.

-

Culture Conditions: Cells are cultured under standard conditions or subjected to oxygen-glucose deprivation (OGD) to model ischemic injury.

-

Treatment: Thioperamide is administered at various concentrations (e.g., 1 µM, 10 µM, 100 µM). In some experiments, a PKA inhibitor like H89 is co-administered to investigate the signaling pathway.

-

Assessment of Viability/Proliferation:

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

BrdU Staining: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic nucleoside that is incorporated into the DNA of proliferating cells. Immunocytochemistry for BrdU is used to quantify the percentage of actively dividing cells.

-

-

Data Analysis: The viability or proliferation rate in treated groups is compared to a control group, and statistical significance is determined using appropriate tests (e.g., ANOVA).

Figure 3: In vitro NSC proliferation assay workflow.

In Vivo Model of Neuroinflammation and Neurogenesis Assessment

-

Animal Model: Mice are used to model neuroinflammation induced by lipopolysaccharide (LPS).

-

Treatment Regimen:

-

LPS is administered to induce a neuroinflammatory state.

-

Thioperamide is administered to the LPS-treated mice.

-

In some cohorts, histamine receptor antagonists (cimetidine for H2R, pyrilamine (B1676287) for H1R) are co-administered with thioperamide to identify the receptor involved.

-

-

Assessment of Neurogenesis:

-

Immunohistochemistry is performed on brain sections to identify and quantify markers of neurogenesis in the dentate gyrus (DG) of the hippocampus. This may include staining for BrdU to label newborn cells and co-staining with neuronal markers like NeuN to confirm their differentiation into neurons.

-

-

Biochemical Analysis:

-

Western blotting is used to measure the protein levels and phosphorylation states of key signaling molecules such as PKA, CREB, and NF-κB in brain tissue lysates.

-

ELISA or other immunoassays are used to quantify the levels of pro- and anti-inflammatory cytokines and BDNF.

-

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, and novel object recognition test.

Conclusion and Future Directions

This compound robustly promotes neurogenesis through its action as a histamine H3 receptor antagonist. The available data strongly indicates that its pro-neurogenic effects are mediated by the enhancement of histamine signaling, which in turn activates the PKA/CREB/BDNF pathway. This mechanism not only stimulates the proliferation of neural stem cells but also confers neuroprotection in models of ischemic injury and neuroinflammation. The quantitative data and established experimental protocols provide a solid foundation for further research in this area.

Future investigations could focus on the long-term effects of thioperamide-induced neurogenesis on cognitive function and brain repair. Additionally, exploring the potential synergistic effects of thioperamide with other neurogenic compounds could open new avenues for therapeutic development in neurodegenerative diseases and brain injury. The detailed understanding of its molecular pathways is crucial for the design of more specific and potent H3R antagonists for clinical applications.

References

Methodological & Application

Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Thioperamide Maleate in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of Thioperamide (B1682323) maleate (B1232345) in mice, including detailed protocols, quantitative data on its effects, and insights into its mechanism of action. Thioperamide maleate is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that is widely used in preclinical research to study the role of the histaminergic system in various physiological and pathological processes.[1]

Key Features:

-

Route of Administration: Intraperitoneal (i.p.) injection

-

Mechanism of Action: Antagonist/inverse agonist at the histamine H3 receptor, leading to increased histamine release in the brain.[2]

-

Commonly Studied Effects: Enhancement of memory consolidation, modulation of locomotor activity, and anxiogenic effects.[3][4][5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of intraperitoneally administered this compound in mice as reported in various studies.

Table 1: Effects of this compound on Memory and Learning

| Dosage (mg/kg, i.p.) | Mouse Strain | Behavioral Test | Observed Effect |

| 1.25 - 20 | C57BL/6J | One-trial inhibitory avoidance | Dose-dependent facilitation of memory consolidation. Reverses amnesia induced by scopolamine (B1681570) and dizocilpine (B47880). |

| 5, 10, 20 | C57BL/6J | Contextual fear conditioning | Facilitates reconsolidation of contextually-conditioned fear memory. |

| 15 | SAM-P/8 | Step-through passive avoidance | Significantly improved response latency, indicating enhanced learning and memory. |

Table 2: Effects of this compound on Locomotor Activity

| Dosage (mg/kg, i.p.) | Mouse Strain | Experimental Condition | Observed Effect |

| 0.2 - 10 | Not Specified | Amphetamine-induced hyperactivity | Dose-dependent inhibition of hyperactivity. |

| 2, 10 | Not Specified | Apomorphine- and cocaine-induced hyperactivity | Inhibition of hyperactivity. |

| 10 | C57BL/6J | Spontaneous locomotor activity | No significant effect on its own. |

| 12.5, 25 | Mast cell-deficient W/Wv | Spontaneous locomotor activity | Significant increase in locomotor activity. |

| >75 | Mast cell-deficient W/Wv | Spontaneous locomotor activity | Reduction of locomotor activity and inhibition of motor coordination. |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound salt

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. The injection volume should not exceed 10 ml/kg.

-

Weigh the this compound: Accurately weigh the required amount of this compound powder.

-

Dissolve in vehicle: Add the weighed powder to a sterile vial containing the calculated volume of sterile 0.9% saline.

-

Aid dissolution: Vortex the solution until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Sterile filter: For optimal sterility, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

-

Storage: Store the prepared solution appropriately. For short-term use, it can be stored at 4°C. For long-term storage, aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

70% ethanol

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the injection volume.

-

Handle the mouse gently to minimize stress.

-

-

Restraint:

-

Restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing).

-

Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift forward, reducing the risk of injury.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right or left abdominal quadrant. This helps to avoid the cecum, bladder, and other vital organs.

-

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle, with the bevel facing up, at a 10-20 degree angle.

-

Aspirate by pulling back slightly on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.

-

If there is no aspirate, inject the solution smoothly and steadily.

-

Withdraw the needle carefully.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage.

-

Monitor the animal for any signs of distress, discomfort, or adverse reactions.

-

Visualizations

Signaling Pathway of this compound

Caption: Thioperamide blocks the inhibitory H3 receptor, increasing neurotransmitter release.

Experimental Workflow for i.p. Administration of this compound

Caption: Workflow for intraperitoneal administration of this compound in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the H3 receptor inverse agonist thioperamide on cocaine-induced locomotion in mice: role of the histaminergic system and potential pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Effective Dosage of Thioperamide Maleate for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and administration of Thioperamide maleate (B1232345) in in vivo rodent studies. This document includes a summary of quantitative data from various studies, detailed experimental protocols for key behavioral and physiological assessments, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Introduction

Thioperamide maleate is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1] As an antagonist, it blocks the autoreceptor function of H3 receptors on histaminergic neurons, leading to increased synthesis and release of histamine in the brain.[2] This modulation of the histaminergic system has been shown to influence a variety of physiological and behavioral processes, including wakefulness, cognition, and neuronal protection.[3] Consequently, Thioperamide is a valuable pharmacological tool for investigating the role of the histaminergic system in various neurological and psychiatric conditions.

Data Presentation: Effective Dosages of this compound in Rodent Studies

The following table summarizes the effective dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dosage can vary depending on the animal model (species, strain, age), the route of administration, and the specific experimental paradigm.

| Animal Model | Route of Administration | Dosage Range | Key Findings |

| Mice (C57BL/6J) | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Facilitated reconsolidation of contextual fear memory.[1] |

| Mice | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Elicited a weak, dose-dependent antinociceptive effect. |

| Mice | Intracerebroventricular (i.c.v.) | 3.4 - 10 µ g/mouse | Elicited a weak, dose-dependent antinociceptive effect. |

| Mice | Intraperitoneal (i.p.) | 10 mg/kg | Reduced locomotor responses to amphetamine, apomorphine, and cocaine. |

| Mice | Intraperitoneal (i.p.) | 20 mg/kg | Slightly affected locomotion and time spent in the light zone in a light/dark test. |

| Rats | Intraperitoneal (i.p.) | 3 & 10 mg/kg | Enhanced the effects of lower doses of MK-801 on locomotor activity.[1] |

| Rats | Subcutaneous (s.c.) | 3 & 10 mg/kg | Pretreatment did not significantly modify MK-801-induced deficits in prepulse inhibition or delayed spatial alternation. |

| Rats | Intravenous (i.v.) | 10 mg/kg | Plasma concentration decreased with a half-life of 26.9 minutes. |

| Rats (Wistar) | Intraperitoneal (i.p.) | 10 - 60 mg/kg | Dose-dependent increase in plasma half-life and brain penetration. |

| Rats | Intracerebroventricular (i.c.v.) | 40.8 - 408.5 µg/10 µL | Dose-dependently inhibited hyperphagia induced by peptide YY. |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Caption: Signaling pathway of Thioperamide as a histamine H3 receptor antagonist.

General Experimental Workflow for In Vivo Rodent Studies

Caption: A typical experimental workflow for in vivo rodent studies with Thioperamide.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in studies involving this compound.

Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous or stimulant-induced locomotor activity in rodents.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm for mice)

-

Automated activity monitoring system (e.g., infrared beam-based or video tracking)

-

This compound solution

-

Vehicle solution (e.g., saline)

-

Syringes and needles for administration

-

Rodents (e.g., male C57BL/6 mice, 8-12 weeks old)

Procedure:

-

Animal Acclimation: House animals in the testing room for at least 1 hour before the experiment to acclimate to the environment.

-

Habituation: Place each animal individually into the center of the open field arena and allow for a 30-60 minute habituation period.

-

Drug Administration:

-

Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline). The concentration should be calculated based on the desired dosage and the average weight of the animals.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Testing: Immediately after administration (or after a specified pre-treatment time), place the animal back into the open field arena.

-

Data Collection: Record locomotor activity for a specified duration (e.g., 60-120 minutes). Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.

Passive Avoidance Task

Objective: To evaluate the effect of this compound on learning and memory.

Materials:

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the dark chamber having an electrifiable grid floor)

-

Shock generator

-

This compound solution

-

Vehicle solution

-

Syringes and needles

-

Rodents (e.g., male Wistar rats, 250-300 g)

Procedure:

-

Acquisition (Training) Trial:

-

Place the animal in the light compartment of the apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the door separating the two compartments.

-

When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

The latency to enter the dark compartment is recorded.

-

Return the animal to its home cage.

-

-

Drug Administration: Administer this compound or vehicle at a specified time relative to the training trial (e.g., immediately after, or before the retention test) depending on whether the effect on memory consolidation or retrieval is being investigated.

-

Retention Trial:

-

24 hours after the acquisition trial, place the animal back into the light compartment.

-

Open the door to the dark compartment and record the latency to enter the dark side (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.

-

No foot shock is delivered during the retention trial.

-

-

Data Analysis: Compare the step-through latencies between the Thioperamide-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To assess sensorimotor gating, a measure of information processing that is often disrupted in psychiatric disorders, and the effect of this compound on this process.

Materials:

-

Startle reflex measurement system (including a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response)

-

This compound solution

-

Vehicle solution

-

Syringes and needles

-

Rodents (e.g., male Sprague-Dawley rats, 200-250 g)

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

Drug Administration: Administer this compound or vehicle at a specified time before the test session.

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms) is presented to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the "prepulse," e.g., 75, 80, or 85 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) lead time).

-

No-stimulus trials: Only background noise is present.

-

-

Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.

-

Data Analysis:

-

Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100

-

Compare the %PPI between the Thioperamide-treated and vehicle-treated groups using statistical methods like ANOVA.

-

Conclusion

This compound is a versatile pharmacological tool for studying the histaminergic system in rodents. The effective dosage is dependent on the specific research question and experimental design. The protocols provided herein offer a foundation for conducting key in vivo assessments. Researchers should carefully consider the animal model, administration route, and timing of administration to optimize their experimental outcomes. It is always recommended to conduct pilot studies to determine the optimal dose and experimental parameters for a specific laboratory setting and research question.

References

Application Notes: Utilizing Thioperamide for the Study of Feeding Behavior and Neuropeptide Y (NPY) Interaction

Introduction

Thioperamide (B1682323) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[1][2] H3Rs also act as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters, including dopamine, serotonin, acetylcholine, and GABA.[1][3] In the hypothalamus, a critical brain region for energy homeostasis, histaminergic neurons project extensively to nuclei that regulate food intake, such as the arcuate (ARC), paraventricular (PVH), and ventromedial (VMH) nuclei.[4]